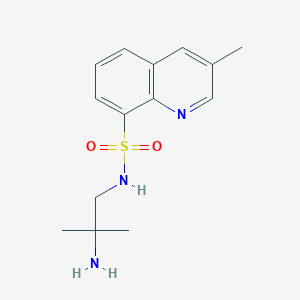
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. PF-06463922 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Wirkmechanismus
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine selectively inhibits the activity of TYK2, which is involved in the signaling pathway of cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine blocks the downstream signaling pathways of these cytokines, which are involved in the regulation of immune responses. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into inflamed tissues. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have anti-tumor effects in preclinical models of certain cancers, by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its relatively low solubility, which can make it difficult to formulate for certain applications.
Zukünftige Richtungen
There are several potential future directions for the development of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine. One area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the anti-tumor effects of these agents. Another area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in the treatment of viral infections, such as hepatitis C and COVID-19, which are known to involve cytokine dysregulation. Finally, further studies are needed to determine the safety and efficacy of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in clinical trials, and to identify potential biomarkers of response to the drug.
Synthesemethoden
The synthesis of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine involves several steps, starting from the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-cyclohexylethylamine to form an intermediate compound. This is followed by a series of reactions involving various reagents and solvents, resulting in the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. These studies have demonstrated the potential of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine as a therapeutic agent for these diseases, by inhibiting the activity of TYK2 and downstream cytokine signaling pathways. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have potential applications in the treatment of certain cancers, such as acute myeloid leukemia and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFN3/c14-10-6-11(15)13(17-8-10)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5,7,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYYMQFDDXFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)




![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)


